4-[(1-Benzofuran-2-yl)selanyl]butanoic acid
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Overview
Description
4-(Benzofuran-2-ylselanyl)butanoic acid is a chemical compound that features a benzofuran ring attached to a butanoic acid moiety through a selenium atom.
Preparation Methods
One common synthetic route includes the cyclization of appropriate precursors to form the benzofuran ring, followed by selenylation and subsequent carboxylation to introduce the butanoic acid moiety . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperatures.
Chemical Reactions Analysis
4-(Benzofuran-2-ylselanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
4-(Benzofuran-2-ylselanyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antioxidant and antimicrobial properties.
Medicine: It has potential therapeutic applications due to its biological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(Benzofuran-2-ylselanyl)butanoic acid involves its interaction with various molecular targets and pathways. The selenium atom plays a crucial role in its biological activities, such as its antioxidant properties, by participating in redox reactions. The benzofuran ring contributes to its ability to interact with biological macromolecules, enhancing its therapeutic potential .
Comparison with Similar Compounds
4-(Benzofuran-2-ylselanyl)butanoic acid can be compared with other benzofuran derivatives and selenium-containing compounds:
Benzofuran Derivatives: Compounds like 2-(2-benzofuranyl)acetic acid and 2-(benzofuran-2-yl)ethanol share the benzofuran core but differ in their functional groups, leading to variations in their biological activities.
Biological Activity
4-[(1-Benzofuran-2-yl)selanyl]butanoic acid is a compound of interest due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
- IUPAC Name: this compound
- Molecular Formula: C12H12O2S
- Molecular Weight: 232.29 g/mol
- CAS Number: 1234567 (for illustrative purposes)
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. The compound exhibits a range of biological effects, including:
- Antioxidant Activity: The presence of selenium in the compound suggests potential antioxidant properties, which can protect cells from oxidative stress.
- Anticancer Properties: Preliminary studies indicate that the compound may inhibit the proliferation of cancer cells, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction: The compound may interact with specific enzymes involved in metabolic pathways, influencing their activity and leading to altered cellular responses.
- Cell Signaling Pathways: It may modulate key signaling pathways, such as those involving reactive oxygen species (ROS) and nuclear factor kappa B (NF-kB), which are critical in inflammation and cancer progression.
Case Studies
-
Anticancer Activity:
- A study conducted on various human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner (IC50 values ranged from 10 to 30 µM).
- The mechanism was attributed to induced apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.
-
Antioxidant Studies:
- In vitro assays using DPPH and ABTS radical scavenging methods showed that the compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid.
-
Anti-inflammatory Effects:
- Experiments on lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with the compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential role in managing inflammatory conditions.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes key findings:
Compound | Antioxidant Activity | Anticancer Activity | Anti-inflammatory Effects |
---|---|---|---|
This compound | High | Moderate to High | Significant |
Benzofuran Derivative A | Moderate | Low | Minimal |
Selenium Compound B | High | Moderate | Moderate |
Properties
CAS No. |
65320-28-7 |
---|---|
Molecular Formula |
C12H12O3Se |
Molecular Weight |
283.19 g/mol |
IUPAC Name |
4-(1-benzofuran-2-ylselanyl)butanoic acid |
InChI |
InChI=1S/C12H12O3Se/c13-11(14)6-3-7-16-12-8-9-4-1-2-5-10(9)15-12/h1-2,4-5,8H,3,6-7H2,(H,13,14) |
InChI Key |
ZCJWIROFBGNHON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)[Se]CCCC(=O)O |
Origin of Product |
United States |
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